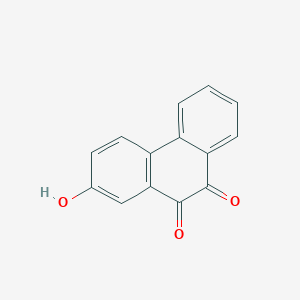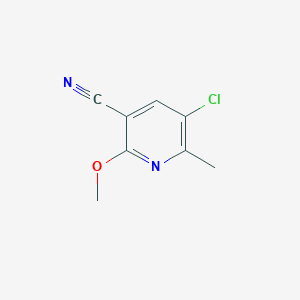![molecular formula C10H16N2O3 B14138718 1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione CAS No. 89003-36-1](/img/structure/B14138718.png)
1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione is a chemical compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with morpholine in the presence of formaldehyde. The reaction is carried out in a mixture of ethanol and dimethylformamide (DMF) at a temperature of around 60°C. The mixture is stirred for an hour, followed by the addition of morpholine. The resulting product is then precipitated by pouring the reaction mixture into crushed ice and left to stand overnight. The crude product is filtered, dried, and recrystallized from absolute ethanol to obtain a pure compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound shares a similar piperidine-2,6-dione structure but with additional phenyl groups.
Indole Derivatives: These compounds also contain heterocyclic structures and exhibit various biological activities.
Uniqueness: 1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione is unique due to its specific combination of morpholine and piperidine-2,6-dione moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89003-36-1 |
|---|---|
Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1-(morpholin-4-ylmethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C10H16N2O3/c13-9-2-1-3-10(14)12(9)8-11-4-6-15-7-5-11/h1-8H2 |
InChI Key |
NWNSCMSYGVQKMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea](/img/structure/B14138641.png)
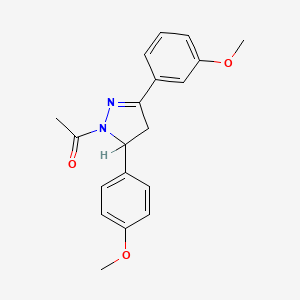
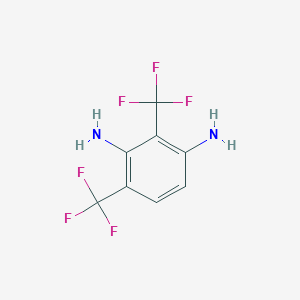
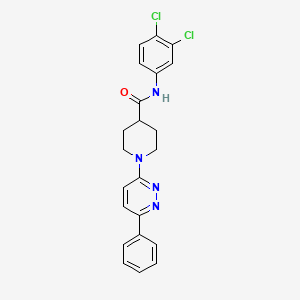

![1-[(4-Methylphenyl)sulfonyl]-2-(4-nitrophenyl)aziridine](/img/structure/B14138660.png)

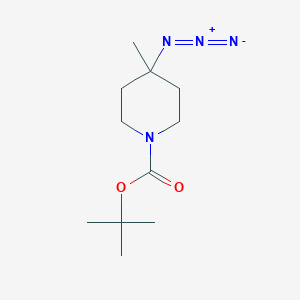
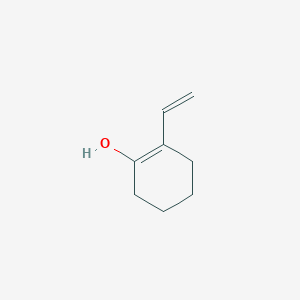

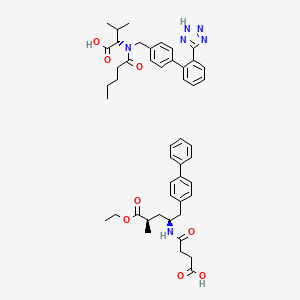
![8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14138690.png)
